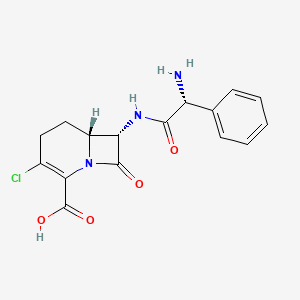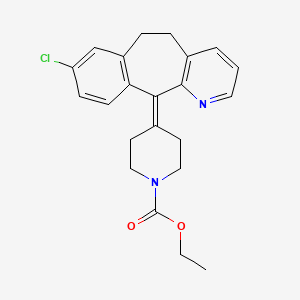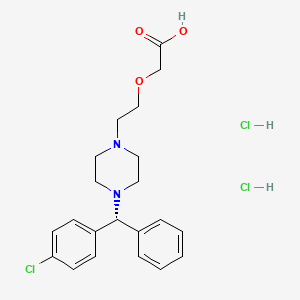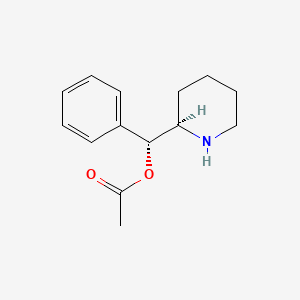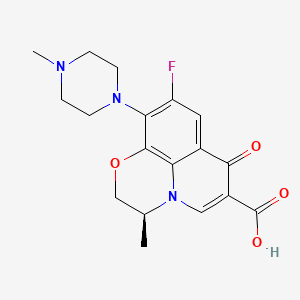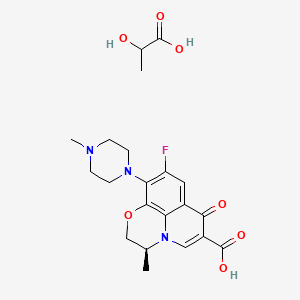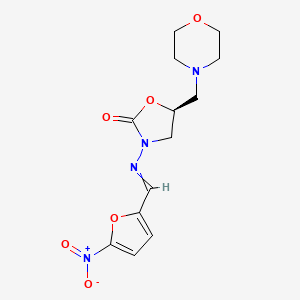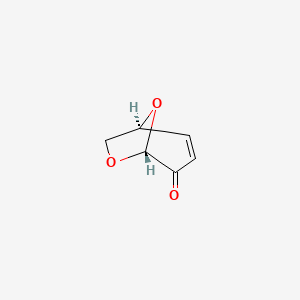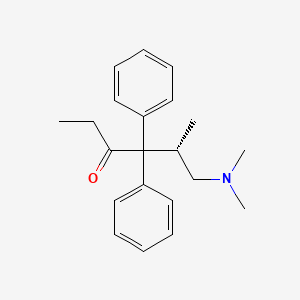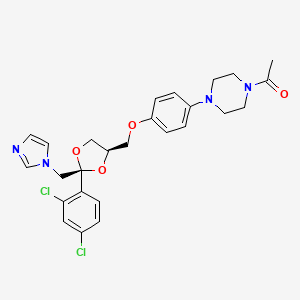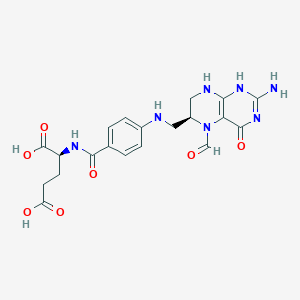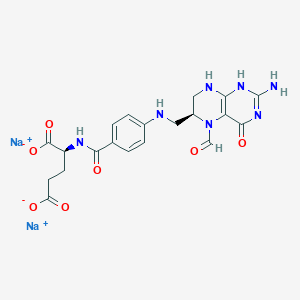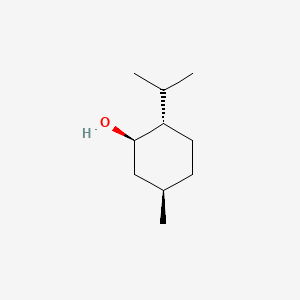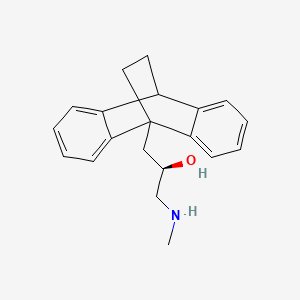
Levoprotiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levoprotiline is a chemical compound known for its antidepressant properties. It is the R-(-) enantiomer of oxaprotiline, a successor to the second-generation antidepressant maprotiline. This compound is recognized for its ability to selectively inhibit the reuptake of norepinephrine, making it a valuable compound in the treatment of depression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Levoprotiline is synthesized from oxaprotiline, which is a racemic mixture of two enantiomers. The synthesis involves the resolution of oxaprotiline into its R-(-) and S-(+) enantiomers. The R-(-) enantiomer is this compound .
Industrial Production Methods: The industrial production of this compound involves the large-scale resolution of oxaprotiline. This process includes the use of chiral chromatography or crystallization techniques to separate the enantiomers. The production is carried out under controlled conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Levoprotiline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced therapeutic effects .
Scientific Research Applications
Levoprotiline has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying enantiomeric resolution and chiral synthesis.
Biology: Researchers study its effects on neurotransmitter systems, particularly norepinephrine reuptake.
Medicine: this compound is primarily used in the treatment of depression and anxiety disorders.
Mechanism of Action
Levoprotiline exerts its effects by selectively inhibiting the reuptake of norepinephrine at neuronal synaptic receptor sites. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The compound also exhibits antihistaminic properties, contributing to its therapeutic effects .
Comparison with Similar Compounds
Maprotiline: A second-generation antidepressant with a similar mechanism of action but different chemical structure.
Oxaprotiline: The racemic mixture from which levoprotiline is derived.
Dextroprotiline: The S-(+) enantiomer of oxaprotiline, which has different pharmacological properties.
Uniqueness of this compound: this compound is unique due to its high selectivity for norepinephrine reuptake inhibition and its minimal side effects compared to other antidepressants. Its enantiomeric purity (>99%) ensures consistent therapeutic efficacy and reduced adverse effects .
Properties
CAS No. |
76496-68-9 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(2R)-1-(methylamino)-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-2-ol |
InChI |
InChI=1S/C20H23NO/c1-21-13-14(22)12-20-11-10-15(16-6-2-4-8-18(16)20)17-7-3-5-9-19(17)20/h2-9,14-15,21-22H,10-13H2,1H3/t14-,15?,20?/m1/s1 |
InChI Key |
FDXQKWSTUZCCTM-ZUIJCZDSSA-N |
SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
Isomeric SMILES |
CNC[C@@H](CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
Canonical SMILES |
CNCC(CC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)O |
Appearance |
Solid powder |
Key on ui other cas no. |
76496-68-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C 49802B-Ba C-49802B-Ba CGP 12103A CGP 12104A hydroxymaprotilin hydroxymaprotilin hydrochloride hydroxymaprotilin hydrochloride, (R)-isomer hydroxymaprotilin hydrochloride, (S)-isomer hydroxymaprotilin, (+-)-isomer hydroxymaprotilin, (+R)-isomer hydroxymaprotilin, (S)-isomer levoprotiline oxaprotiline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


